Benzenamine, N,N'-((phenylborylene)bis(methylene))bis-
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Overview
Description
Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- is a chemical compound with a unique structure that includes a phenylborylene group connected to two benzenamine units via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- typically involves the reaction of benzenamine with a phenylborylene precursor under specific conditions. The reaction often requires a catalyst to facilitate the formation of the methylene bridges. Common reagents used in the synthesis include boron-containing compounds and methylene donors.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate or its role in drug delivery systems.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- exerts its effects involves interactions with specific molecular targets. The phenylborylene group can interact with various biological molecules, potentially affecting pathways involved in cellular processes. The methylene bridges may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N-(phenylmethylene)-: This compound has a similar structure but lacks the borylene group.
Benzenamine, 4,4’-methylenebis-: Another related compound with methylene bridges but different substituents.
Uniqueness
Benzenamine, N,N’-((phenylborylene)bis(methylene))bis- is unique due to the presence of the phenylborylene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
85684-49-7 |
---|---|
Molecular Formula |
C20H21BN2 |
Molecular Weight |
300.2 g/mol |
IUPAC Name |
N-[[anilinomethyl(phenyl)boranyl]methyl]aniline |
InChI |
InChI=1S/C20H21BN2/c1-4-10-18(11-5-1)21(16-22-19-12-6-2-7-13-19)17-23-20-14-8-3-9-15-20/h1-15,22-23H,16-17H2 |
InChI Key |
FJGFCBUJNGYFKJ-UHFFFAOYSA-N |
Canonical SMILES |
B(CNC1=CC=CC=C1)(CNC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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